HS-1371

Description

Propriétés

IUPAC Name |

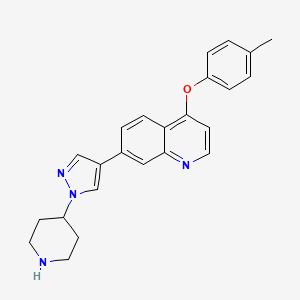

4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLPCIBKVWFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HS-1371

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a regulated form of necrotic cell death critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3). The dysregulation of this pathway is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. HS-1371 has been identified as a potent and selective small molecule inhibitor of RIPK3, offering a valuable tool for studying necroptosis and a potential therapeutic agent for diseases driven by excessive RIPK3 activation. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action of this compound

This compound functions as a direct, ATP-competitive inhibitor of RIPK3 kinase activity.[1][2][3][4] Its primary mechanism involves binding to the ATP-binding pocket of both human and mouse RIPK3, thereby preventing the enzyme from binding ATP and carrying out its catalytic function.[1][5][6] This inhibition is time-independent.[1][2][3]

The catalytic activity of RIPK3 is essential for the execution of the necroptotic cell death program. Upon activation by upstream signals, such as Tumor Necrosis Factor (TNF), RIPK3 undergoes auto-phosphorylation at key residues like Serine 227 (S227) in humans.[1][5][7] This autophosphorylation is a critical step for the recruitment and subsequent phosphorylation of its downstream substrate, the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1]

By inhibiting RIPK3's kinase activity, this compound effectively blocks both its autophosphorylation and the phosphorylation of MLKL.[1][5][6] This prevents the formation of the functional "necrosome" complex, a signaling platform composed of RIPK1, RIPK3, and MLKL.[5][7] Consequently, the downstream events of MLKL oligomerization, translocation to the plasma membrane, and membrane permeabilization are all abrogated, leading to the specific inhibition of necroptotic cell death.[5][6] Notably, this compound does not inhibit TNF-induced apoptosis, underscoring its specificity for the RIPK3-mediated necroptosis pathway.[1][2][3]

Signaling Pathway Visualization

The following diagram illustrates the TNF-induced necroptosis pathway and the specific point of intervention by this compound.

Quantitative Data Presentation

The potency of this compound has been characterized through both biochemical and cell-based assays. The data are summarized below.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 20.8 nM | Biochemical Kinase Assay | Human RIPK3 | [1][4][8][9] |

| Mechanism | ATP-competitive, Time-independent | Enzyme Kinetics | Human RIPK3 | [1][4] |

| Effective Conc. | ~5 µM | Cell-based Necroptosis Assay | Human & Mouse RIPK3 | [1][6][10] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the RIPK3 enzyme activity in a biochemical assay.[11][12]

-

Effective Concentration: The concentration of this compound required to achieve significant inhibition of necroptosis in various cultured cell lines, including HT-29, HeLa, and L929.[1][6][10]

Experimental Protocols

To assess the activity of this compound, specific in vitro cellular assays are typically employed. Below are detailed protocols for inducing and inhibiting necroptosis in a model cell line, followed by methods for quantifying the effect.

Cellular Necroptosis Inhibition Assay

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of this compound's inhibitory effect.

Materials:

-

HT-29 cells (ATCC HTB-38)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells by replacing the medium with the this compound dilutions for 1-2 hours.[4][6] Include a vehicle control (DMSO).

-

Necroptosis Induction: To induce necroptosis, treat the cells with a combination of TNF-α (40 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM).[13][14] This combination is often referred to as "TSZ".

-

Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2. The shorter incubation (6 hours) is typically for biochemical analysis (Western Blot), while the longer incubation (24 hours) is for cell viability assessment.[4][6]

-

Assessment: Proceed with either the MTT assay for cell viability or cell lysis for Western blot analysis.

Cell Viability Measurement (MTT Assay)

Procedure:

-

Following the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][15]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is proportional to the absorbance.

Analysis of Protein Phosphorylation (Western Blot)

Procedure:

-

Cell Lysis: After a 6-hour incubation with TSZ, wash the cells with ice-cold PBS and lyse them using M2 buffer (20 mM Tris pH 7, 0.5% NP-40, 250 mM NaCl, 3 mM EDTA, 3 mM EGTA) supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16][17]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][18]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated-RIPK3 (p-RIPK3), total RIPK3, phosphorylated-MLKL (p-MLKL), total MLKL, and a loading control (e.g., GAPDH or β-actin).[16][17]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating this compound's efficacy in a cell-based necroptosis assay.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of RIPK3 kinase. Its mechanism of action, centered on ATP-competitive inhibition of RIPK3, effectively halts the necroptotic signaling cascade. The quantitative data and established experimental protocols make this compound an invaluable chemical probe for dissecting the role of necroptosis in health and disease. Its ability to rescue cells from RIPK3-dependent death highlights its potential as a lead compound for developing therapeutics against conditions characterized by excessive necroptotic cell death.[1][5]

References

- 1. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound - Biochemicals - CAT N°: 31033 [bertin-bioreagent.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 14. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. physiology.elte.hu [physiology.elte.hu]

- 16. docs.abcam.com [docs.abcam.com]

- 17. origene.com [origene.com]

- 18. nacalai.com [nacalai.com]

HS-1371: A Novel ATP-Competitive Inhibitor of RIP3 Kinase for the Control of Necroptosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] A key mediator of this pathway is the Receptor-Interacting Protein Kinase 3 (RIP3 or RIPK3), a serine/threonine kinase that, upon activation, phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to the formation of a necrosome complex and subsequent plasma membrane rupture.[3][4] Given the central role of RIP3 in necroptosis, the development of specific inhibitors of its kinase activity is a promising therapeutic strategy.[1][2]

This technical guide provides an in-depth overview of HS-1371, a novel and potent inhibitor of RIP3 kinase.[1][5] this compound was identified through extensive screening of kinase-focused chemical libraries and has been shown to be a highly selective, ATP-competitive inhibitor of RIP3.[1][5] This document will detail the quantitative data supporting the efficacy of this compound, provide comprehensive experimental protocols for its characterization, and present visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a RIP3 kinase inhibitor.

| Parameter | Value | Description | Reference |

| IC50 (RIP3) | 20.8 nM | The half maximal inhibitory concentration of this compound against RIP3 kinase in in vitro assays. | [6] |

| Mechanism of Action | ATP-Competitive | This compound binds to the ATP-binding pocket of RIP3, competing with ATP and preventing substrate phosphorylation. | [1][5] |

| Cellular Efficacy | Inhibition of necroptosis in multiple cell lines (HT-29, L929, MEFs) | This compound effectively blocks TNF-α-induced necroptosis in various human and mouse cell lines. | [3] |

| Selectivity | Does not inhibit TNF-induced apoptosis | This compound is specific for the necroptotic pathway and does not interfere with the apoptotic signaling cascade. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a RIP3 kinase inhibitor.

In Vitro RIP3 Kinase Assay

This protocol describes the measurement of RIP3 kinase activity in the presence of this compound to determine its IC50 value. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[7][8]

Materials:

-

Recombinant human RIP3 kinase

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

Kinase Assay Buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

[γ-³³P]ATP

-

ATP

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer.

-

Add the recombinant RIP3 kinase to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP. The final ATP concentration should be close to the Km for RIP3.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the ability of this compound to protect cells from necroptosis. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Materials:

-

HT-29 cells (or other suitable cell line)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound

-

TNF-α

-

Smac mimetic (e.g., BV6)

-

z-VAD-FMK (pan-caspase inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce necroptosis by adding a combination of TNF-α (40 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM) (TSZ).

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Necroptosis Signaling

This protocol is used to detect the phosphorylation of key necroptosis signaling proteins, RIP3 and MLKL, to confirm the mechanism of action of this compound.[12][13][14]

Materials:

-

HT-29 cells

-

This compound

-

TNF-α, Smac mimetic, z-VAD-FMK (TSZ)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-RIP3 (S227), anti-RIP3, anti-p-MLKL (S358), anti-MLKL, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 2 hours before stimulating with TSZ for the indicated times (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound.

Caption: RIP3-mediated necroptosis signaling pathway and inhibition by this compound.

References

- 1. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

HS-1371: A Technical Guide to its Role in Necroptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. It is implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1][2][3] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][3] This pathway represents a significant target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of HS-1371, a potent and selective inhibitor of RIPK3, and its role in the necroptosis pathway.

Mechanism of Action of this compound

This compound is a novel, quinoline-based small molecule inhibitor that specifically targets the kinase activity of RIPK3.[5][6] It functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of RIPK3.[5][7] This binding event prevents the autophosphorylation of RIPK3, a critical step for its activation.[5][8] By inhibiting RIPK3 kinase activity, this compound effectively blocks the downstream signaling events that lead to necroptotic cell death.[5][6]

Specifically, the inhibition of RIPK3 by this compound prevents the recruitment and subsequent phosphorylation of MLKL, the terminal effector of the necroptosis pathway.[5][9] This disruption of the RIPK3-MLKL interaction blocks the formation of the necrosome, a key signaling complex in necroptosis.[5][7][8] Consequently, the oligomerization and translocation of phosphorylated MLKL to the plasma membrane, which is responsible for membrane rupture, is inhibited.[5][10][11] Importantly, this compound has been shown to specifically inhibit TNF-induced necroptosis without affecting TNF-induced apoptosis, highlighting its selectivity for the necroptotic pathway.[5][6]

Quantitative Data

The inhibitory potency of this compound against RIPK3 has been quantified, demonstrating its high efficacy. The following table summarizes the key quantitative data for this compound.

| Compound | Target | IC50 | Cell Lines Tested | Necroptosis Inducers | Key Effects |

| This compound | RIPK3 | 20.8 nM[5][12][13] | HT-29, L929, HeLa, H2009, MEF[5] | TNF-α, SMAC mimetic, zVAD-fmk (TSZ)[5] | Inhibits RIPK3 and MLKL phosphorylation; Disrupts necrosome formation; Rescues TSZ-induced cell death.[5][7] |

Signaling Pathway Visualization

The following diagram illustrates the canonical necroptosis signaling pathway and highlights the point of intervention for this compound.

Caption: Necroptosis pathway and the inhibitory action of this compound on RIPK3.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound on necroptosis.

Induction of Necroptosis in Cell Culture

This protocol outlines a general procedure for inducing necroptosis in susceptible cell lines like HT-29 or L929.[14]

-

Materials:

-

Cell line of interest (e.g., HT-29 human colon adenocarcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α (human or mouse, depending on the cell line)

-

SMAC mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Necrostatin-1 (as a positive control for necroptosis inhibition)

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Pre-treat the cells with desired concentrations of this compound or Necrostatin-1 for 1-2 hours.[5] Include a vehicle-only control.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 250 nM), and a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk).

-

Incubate the cells for a predetermined period (e.g., 6-24 hours), which should be optimized for the specific cell line and assay.[14]

-

Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.

-

Materials:

-

Treated cells in a multi-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[14]

-

Materials:

-

Treated cells in a multi-well plate

-

Commercially available LDH assay kit

-

-

Procedure:

-

Carefully collect the cell culture supernatant from each well.[14]

-

Follow the manufacturer's instructions to mix the supernatant with the reaction mixture provided in the kit.[14]

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the specified wavelength using a plate reader.[14]

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

Western Blot for Phosphorylated Proteins

This protocol allows for the specific detection of activated forms of key necroptosis signaling proteins.

-

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRIPK3, anti-pMLKL, anti-RIPK3, anti-MLKL, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]

-

Block the membrane and incubate with the primary antibody overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on necroptosis.

Caption: A typical workflow for studying the effects of this compound.

Conclusion

This compound has been identified as a potent and specific inhibitor of RIPK3 kinase activity.[5] Its ability to selectively block the necroptosis pathway by preventing the phosphorylation of MLKL and the formation of the necrosome makes it an invaluable tool for studying the intricacies of this cell death process.[5][7] Furthermore, the well-characterized mechanism of action and high potency of this compound underscore its potential as a therapeutic agent for the treatment of diseases driven by excessive necroptosis.[5][6] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader implications of targeting the necroptosis pathway.

References

- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis inhibitors as therapeutic targets in inflammation mediated disorders - a review of the current literature and patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | RIP kinase | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Development of HS-1371: A Potent RIPK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-1371 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a description of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of cell death, inflammation, and drug discovery.

Introduction

Necroptosis is a form of regulated cell death that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent process that is critically dependent on the kinase activity of RIPK3.[3][4] The central role of RIPK3 in this pathway has made it an attractive therapeutic target for the development of novel inhibitors.

This compound was identified through the extensive screening of kinase-focused chemical libraries as a potent inhibitor of RIPK3.[1][5] This quinoline-based compound has demonstrated a specific inhibitory effect on RIPK3-mediated necroptosis, with minimal impact on apoptotic pathways.[1][6]

Discovery and Synthesis

This compound, with the chemical name 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline, was discovered through a screening campaign of kinase-targeted chemical libraries.[1][5]

General Synthesis Pathway

While a detailed step-by-step protocol for the synthesis of this compound is not publicly available, the general approach involves a multi-step synthesis.[1] The core structure is a 4,7-disubstituted quinoline (B57606). The synthesis likely involves the initial preparation of a substituted quinoline core, followed by the coupling of the piperidinyl-pyrazole moiety at the 7-position.[7][8] The synthesis of similar pyrazoline and quinoline derivatives often involves condensation and cyclization reactions.[9][10][11]

Mechanism of Action

This compound functions as a direct and ATP-competitive inhibitor of RIPK3 kinase.[1][12] It binds to the ATP-binding pocket of RIPK3, thereby preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL).[1][13] This inhibition of MLKL phosphorylation is the critical step in blocking the execution of the necroptotic cell death program.[14]

Necroptosis Signaling Pathway

The necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a signaling complex known as the necrosome.[15] This complex consists of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs).[15] This interaction leads to the autophosphorylation and activation of RIPK3.[15] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[16]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (RIPK3) | 20.8 nM | Human | Kinase Assay | [1] |

No publicly available data for Ki, in vivo pharmacokinetics (Cmax, Tmax, AUC, bioavailability), or toxicology (LD50, NOAEL) of this compound has been identified.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

RIPK3 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against RIPK3.

Materials:

-

Recombinant human RIPK3 protein[2]

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]

-

This compound or other test compounds

-

Phosphocellulose paper[2]

-

1% Phosphoric acid solution[2]

-

Scintillation counter[2]

Procedure:

-

Prepare a reaction mixture containing recombinant RIPK3 and the test compound (this compound) in Kinase Assay Buffer.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]-ATP.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol is used to detect the phosphorylation of MLKL, a key downstream event in the necroptosis pathway.[3]

Materials:

-

Cell lines (e.g., HT-29 human colon adenocarcinoma cells)[18]

-

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)[3]

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[3]

-

Primary antibodies: anti-p-MLKL, anti-total MLKL, and a loading control (e.g., anti-β-actin)[3]

-

HRP-conjugated secondary antibodies[3]

-

SDS-PAGE gels and transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate[3]

Procedure:

-

Seed cells and treat with necroptosis-inducing agents in the presence or absence of this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for total MLKL and a loading control to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following the induction of necroptosis.

Materials:

-

Cell lines cultured in 96-well plates

-

Necroptosis-inducing agents

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[19]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat the cells with necroptosis-inducing agents and various concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Studies

Currently, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound.[16] Preclinical development of a compound like this compound would typically involve studies in animal models of diseases where necroptosis is implicated, such as inflammatory bowel disease, neurodegenerative disorders, or ischemia-reperfusion injury.[1][20] Such studies are crucial to establish the therapeutic potential and safety profile of the compound before it can be considered for clinical trials.

Clinical Development

A thorough search of clinical trial registries indicates that this compound has not entered clinical trials. Its development status remains in the preclinical phase.

Conclusion

This compound is a potent and selective inhibitor of RIPK3 kinase, a key driver of necroptosis. It has demonstrated significant promise in in vitro models by effectively blocking necroptotic cell death. Further preclinical studies are required to fully elucidate its therapeutic potential, including in vivo efficacy, pharmacokinetic, and toxicology studies. This technical guide provides a foundational understanding of this compound for researchers interested in the field of necroptosis and the development of novel therapeutics targeting this pathway.

References

- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioradiations.com [bioradiations.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of HS-1371: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of HS-1371, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting necroptosis.

Chemical Structure and Properties

This compound, with the chemical name 4-(4-methylphenoxy)-7-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoline, is a novel quinoline-based compound.[1] Its discovery stemmed from extensive screening of kinase-focused chemical libraries, identifying it as a potent inhibitor of RIP3, a key mediator of necroptotic cell death.[2][3]

The core structure of this compound features a quinoline (B57606) scaffold, a key feature that had not been previously reported for RIP3 inhibitors.[3] This is combined with a 4-(1H-pyrazol-1-yl)piperidine group at the C7 position, which contributes to its high inhibitory activity.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄N₄O | [4] |

| Molecular Weight | 384.47 g/mol | [2] |

| CAS Number | 2158197-70-5 | [4] |

| Appearance | White to off-white solid | [5] |

| SMILES | Cc1ccc(Oc2ccnc3cc(ccc23)-c2cnn(c2)C2CCNCC2)cc1 | [2] |

| InChI | InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3 | [4] |

Solubility

The solubility of this compound in various solvents is summarized in Table 2. It is important to note that for DMSO, sonication is recommended to achieve the specified concentration.[2][5]

| Solvent | Solubility | Reference |

| DMSO | 16.67 mg/mL (43.36 mM) | [2][5] |

Biological Activity and Mechanism of Action

This compound is a potent and ATP-competitive inhibitor of RIP3 kinase.[3][5] It directly binds to the ATP-binding pocket of RIP3, thereby preventing the enzyme's autophosphorylation and subsequent activation of the necroptotic pathway.[1][3][4]

Inhibitory Potency

The inhibitory activity of this compound against RIP3 kinase is summarized in Table 3.

| Parameter | Value | Reference |

| IC₅₀ | 20.8 nM | [2] |

Mechanism of Action: Inhibition of Necroptosis

Necroptosis is a form of programmed cell death that is initiated under apoptosis-deficient conditions and is critically dependent on the kinase activity of RIP3.[3] Upon stimulation by factors such as Tumor Necrosis Factor (TNF), RIP3 is activated and phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[4]

This compound specifically inhibits the kinase activity of RIP3, thereby blocking the phosphorylation of MLKL and the subsequent steps in the necroptotic cascade.[3][4] This leads to the protection of cells from necroptotic cell death.[3] A key finding is that this compound inhibits TNF-induced necroptosis but does not affect TNF-induced apoptosis, highlighting its specific inhibitory effect on RIP3-mediated necroptosis.[3][6]

The signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound are depicted in the following diagram:

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.[3]

Synthesis of this compound

The synthesis of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline (this compound) is achieved through a two-step process involving a Suzuki coupling followed by a Boc-deprotection step.[3]

Detailed Protocol:

-

Preparation of 4-phenoxyquinoline starting material: 4-Phenoxy-7-bromo-4-chloroquinoline is reacted with p-cresol (B1678582) in the presence of K₂CO₃ in N,N-dimethylformamide (DMF) at 140 °C for 12 hours under a nitrogen atmosphere.[3]

-

Suzuki Coupling: The resulting 4-phenoxyquinoline derivative is coupled with a boronic ester reagent.[3]

-

Boc-Deprotection: The Boc-protecting group is removed to yield the final product, this compound.[3]

In Vitro RIP3 Kinase Inhibition Assay

The inhibitory activity of this compound on RIP3 kinase is determined using a radiometric kinase assay.[3]

Materials:

-

Recombinant human RIP3 enzyme

-

Myelin basic protein (MBP) as substrate

-

[γ-³²P]ATP

-

Reaction buffer (20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

This compound at various concentrations

Procedure:

-

The RIP3 enzyme is incubated with varying concentrations of this compound in the reaction buffer.

-

The kinase reaction is initiated by the addition of a mixture of MBP and [γ-³²P]ATP.

-

The reaction mixture is incubated for a specific time at room temperature.

-

The reaction is stopped, and the amount of incorporated ³²P into the MBP substrate is quantified to determine the kinase activity.

-

IC₅₀ values are calculated from the dose-response curves.

Cellular Necroptosis Assay

The ability of this compound to protect cells from necroptosis is assessed in cell-based assays.[3]

Cell Line:

-

HT-29 human colon cancer cells (which express RIP3)

Reagents:

-

TNF-α

-

Smac mimetic

-

z-VAD-FMK (a pan-caspase inhibitor)

-

This compound

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

-

HT-29 cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Necroptosis is induced by treating the cells with a combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ).[3]

-

After incubation (e.g., 24 hours), cell viability is measured using a suitable assay.

-

The protective effect of this compound is determined by the increase in cell viability in the presence of the inhibitor compared to the TSZ-treated control.

The general workflow for the cellular necroptosis assay is illustrated below:

Conclusion

This compound is a valuable research tool for studying the role of RIP3 kinase and necroptosis in various physiological and pathological processes. Its high potency and specificity make it a promising lead compound for the development of novel therapeutics for diseases where necroptosis is implicated, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. This technical guide provides a foundational understanding of this compound to aid researchers in their exploration of this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | RIP kinase | TargetMol [targetmol.com]

- 3. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Specificity of HS-1371 for RIP3 Kinase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Receptor-interacting protein kinase 3 (RIPK3 or RIP3) is a central kinase that governs the execution of necroptosis. Its kinase activity is indispensable for the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), the ultimate effector of necroptotic cell death. Consequently, the development of potent and specific RIP3 inhibitors is a key therapeutic strategy. This document provides a detailed technical overview of HS-1371, a novel and potent RIP3 kinase inhibitor.[1][2][3]

This compound was identified through the extensive screening of kinase-focused chemical libraries as a potent inhibitor of RIP3-mediated necroptosis.[1][2] This guide will delve into the quantitative data supporting its specificity, the detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against RIP3 Kinase

| Compound | Target Kinase | IC50 (nM) | Mechanism of Action | Reference |

| This compound | Human RIP3 | 20.8 | ATP-competitive | [4][5] |

Table 2: Cellular Activity of this compound in Necroptosis Models

| Cell Line | Necroptosis Induction | Key Effect | Effective Concentration | Reference |

| HT-29 (Human colon adenocarcinoma) | TNF-α + Smac mimetic + z-VAD-FMK (TSZ) | Inhibition of RIP3 phosphorylation (S227), MLKL phosphorylation, and cell death. | 1-5 µM | [1][6] |

| L929 (Mouse fibrosarcoma) | TNF-α + z-VAD-FMK | Prevention of TNF-induced necroptosis. | Not specified | [1] |

| MEF (Mouse embryonic fibroblast) | TNF-α + Cycloheximide + z-VAD-FMK (TCZ) | Prevention of MLKL phosphorylation and cell death. | Not specified | [1] |

Specificity of this compound

This compound demonstrates a high degree of specificity for the necroptotic pathway over the apoptotic pathway. In human HT-29 colon cancer cells, this compound effectively inhibits TNF-induced necroptosis but does not interfere with TNF-induced apoptosis.[1][2] This indicates that this compound specifically targets the RIP3-mediated necroptotic signaling cascade without affecting the upstream components of the TNF signaling pathway that lead to apoptosis.

The mechanism of action has been confirmed to be ATP-competitive, meaning this compound directly binds to the ATP-binding pocket of RIP3, preventing the binding of ATP and subsequent autophosphorylation and substrate phosphorylation.[1][6]

Off-Target Profile

A comprehensive kinome-wide selectivity profile for this compound has not been made publicly available. The initial studies focused on its potent activity against RIP3 and its specificity for necroptosis over apoptosis.[1] However, it is noted that this compound was identified from a kinase-targeted chemical library, and one report suggests it was originally developed as an ALK (Anaplastic Lymphoma Kinase) inhibitor.[7] This underscores the potential for off-target activities against other kinases, a common feature among ATP-competitive inhibitors due to the conserved nature of the ATP-binding site. Therefore, any interpretation of experimental results using this compound should consider the possibility of off-target effects until a comprehensive selectivity screen is published.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies used to characterize novel kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIP3 kinase.

Materials:

-

Recombinant human RIP3 protein

-

This compound

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein - MBP, 20 µM)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the recombinant RIP3 kinase to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP). The final ATP concentration should be close to its Km value for RIP3 if known.

-

Incubate the reaction for 2 hours at room temperature.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.

-

Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Necroptosis Assay

Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound

-

TNF-α (e.g., 40 ng/mL)

-

Smac mimetic (e.g., 100 nM)

-

z-VAD-FMK (pan-caspase inhibitor, e.g., 20 µM)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

-

Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ) to the wells.

-

Incubate the cells for 24 hours.

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Normalize the viability data to the untreated control cells and plot against the this compound concentration to evaluate its protective effect.

Western Blot Analysis of RIP3 and MLKL Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of RIP3 and its substrate MLKL.

Materials:

-

HT-29 cells

-

This compound and necroptosis-inducing agents (TSZ)

-

Lysis buffer (e.g., M2 buffer: 20 mM Tris pH 7, 0.5% NP-40, 250 mM NaCl, 3 mM EDTA, 3 mM EGTA, supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RIP3 (S227), anti-RIP3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HT-29 cells in 6-well plates.

-

Pre-treat the cells with this compound for 2 hours, followed by stimulation with TSZ for the desired time (e.g., 8 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Necroptosis Signaling Pathway and the Role of this compound

The diagram below illustrates the TNF-induced necroptosis pathway and the point of intervention for this compound. Upon TNF-α stimulation in the presence of a caspase inhibitor, RIP1 and RIP3 are recruited to form the necrosome complex. This leads to the autophosphorylation of RIP3, which then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound acts by inhibiting the kinase activity of RIP3, thereby preventing the phosphorylation of MLKL and blocking the downstream events of necroptosis.

Caption: TNF-induced necroptosis pathway and this compound's point of inhibition.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the initial characterization of a kinase inhibitor like this compound.

Caption: A typical workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a potent, ATP-competitive inhibitor of RIP3 kinase with high specificity for the necroptotic pathway over the apoptotic pathway. It effectively blocks RIP3 and MLKL phosphorylation in cellular models of necroptosis, demonstrating its utility as a chemical probe to study necroptosis and as a potential therapeutic lead compound. While its specificity for RIP3-mediated necroptosis is well-documented in the initial studies, a comprehensive kinome-wide selectivity profile is needed to fully understand its off-target effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other inhibitors of the necroptotic pathway.

References

- 1. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 3. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) this compound, a Novel Kinase Inhibitor of RIP3-mediated [research.amanote.com]

- 5. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of HS-1371: A Novel RIP3 Kinase Inhibitor with Potential in Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

HS-1371 is a novel, potent, and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3), a key mediator of necroptosis. Necroptosis is a form of programmed cell death that, when dysregulated, is implicated in the pathogenesis of a variety of inflammatory diseases. This technical guide summarizes the preliminary preclinical data for this compound, focusing on its mechanism of action and its effects in in vitro models of necroptosis. While in vivo studies in inflammatory disease models are not yet publicly available, the foundational in vitro data presented herein provide a strong rationale for its further development as a therapeutic agent for diseases driven by RIP3 hyperactivation.[1][2][3][4][5]

Introduction: The Role of RIP3 in Inflammatory Disease

Necroptosis is a regulated form of necrosis that is initiated under conditions of apoptosis deficiency.[2][3][5] It is a pro-inflammatory mode of cell death due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells. The kinase activity of RIP3 (also known as RIPK3) is essential for the execution of the necroptotic pathway.[2][3][5] Upon activation, RIP3 phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[1][6] Dysregulated necroptosis and RIP3 hyperactivation have been associated with a range of inflammatory conditions, making RIP3 an attractive therapeutic target.[1][3][5]

This compound: Mechanism of Action

This compound was identified through extensive screening of kinase-targeted chemical libraries as a potent inhibitor of RIP3 kinase.[1][3]

-

Direct and Competitive Inhibition: this compound directly binds to the ATP-binding pocket of RIP3 in a time-independent and ATP-competitive manner.[1][3][7] This binding prevents the enzymatic activity of RIP3.[1][2][3]

-

Inhibition of Downstream Signaling: By inhibiting RIP3 kinase activity, this compound effectively blocks the phosphorylation of RIP3 and the subsequent recruitment and phosphorylation of MLKL.[2][3] This prevents the formation of the necrosome, the signaling complex that executes necroptosis.[2]

-

Specificity: this compound demonstrates a specific inhibitory effect on RIP3-mediated necroptosis, as it does not inhibit TNF-induced apoptosis.[1][3][5]

Data from In Vitro Necroptosis Models

The efficacy of this compound has been demonstrated in various cell lines, where necroptosis was induced by treatment with a combination of TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor (z-VAD-FMK) (Z), collectively referred to as TSZ.

Table 1: In Vitro Efficacy of this compound in Human Cell Lines

| Cell Line | Necroptosis Induction | This compound Concentration | Key Outcomes | Reference |

| HT-29 (Human colon adenocarcinoma) | TSZ | 0.1 - 5 µM | - Dose-dependent inhibition of RIP3 phosphorylation- Rescue from TSZ-induced cell death- Blockade of necrosome formation | [3] |

| HeLa (Human cervical cancer) expressing RIP3 | TSZ | Not specified | - Inhibition of RIP3 kinase activity- Rescue from TSZ-induced cell death | [8] |

| H2009 (Human lung cancer) expressing RIP3 | TSZ | Not specified | - Inhibition of RIP3 kinase activity- Rescue from TSZ-induced cell death | [8] |

Table 2: In Vitro Efficacy of this compound in Murine Cell Lines

| Cell Line | Necroptosis Induction | This compound Concentration | Key Outcomes | Reference |

| L929 (Mouse fibrosarcoma) | TNF-α + z-VAD | Not specified | - Prevention of TNF-α + z-VAD-induced necroptosis | [3] |

| MEF (Mouse embryonic fibroblast) | TNF-α + Cycloheximide + z-VAD (TCZ) | Not specified | - Prevention of MLKL phosphorylation- Prevention of cell death | [3] |

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition

-

Cell Culture: Human (HT-29, HeLa, H2009) and murine (L929, MEF) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Induction of Necroptosis:

-

For HT-29, HeLa, and H2009 cells, necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK (TSZ).[3]

-

For L929 cells, necroptosis is induced with TNF-α and z-VAD-FMK.[3]

-

For MEF cells, necroptosis is induced with TNF-α, cycloheximide, and z-VAD-FMK.[3]

-

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the necroptosis-inducing agents.[3][8] Post-treatment protocols have also been tested, where this compound is added after the induction of necroptosis.[3]

-

Assessment of Efficacy:

-

Cell Viability: Cell viability is measured using assays such as the MTT assay.[3][8]

-

Western Blotting: The phosphorylation status of RIP3 and MLKL, as well as total protein levels, are assessed by Western blotting using specific antibodies.[3]

-

Immunoprecipitation: The formation of the necrosome complex (RIP3-MLKL interaction) is analyzed by immunoprecipitating RIP3 and immunoblotting for associated MLKL.[3]

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the necroptosis signaling pathway.

Hypothetical Experimental Workflow for In Vivo Studies

References

- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Exploring the ATP-competitive binding of HS-1371 to RIP3

An In-depth Technical Guide: Exploring the ATP-competitive Binding of HS-1371 to RIP3

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including host defense against pathogens and inflammatory diseases.[1][2] A key mediator of this pathway is the Receptor-Interacting Protein Kinase 3 (RIP3 or RIPK3), a serine/threonine kinase whose activity is essential for the execution of necroptosis.[3][4] Given its central role, RIP3 has emerged as an attractive therapeutic target for diseases associated with excessive necroptotic cell death.[4][5] This technical guide provides a detailed exploration of this compound, a potent and selective small molecule inhibitor that targets RIP3. We will delve into its mechanism of action, present quantitative binding data, and provide detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: ATP-Competitive Inhibition

This compound was identified through the extensive screening of kinase-focused chemical libraries as a potent RIP3 inhibitor.[3][5] Its mechanism of action is centered on its ability to directly bind to RIP3 in a time-independent and ATP-competitive manner.[3][4] this compound occupies the ATP-binding pocket of the RIP3 kinase domain, effectively preventing the binding of ATP and thereby inhibiting the enzyme's catalytic activity.[1][2][5] This inhibition prevents the crucial autophosphorylation of RIP3 at serine 227 (S227), a key step in its activation.[1][6] By blocking RIP3 kinase activity, this compound disrupts the formation of the "necrosome," a signaling complex comprising RIP1 and RIP3, and prevents the subsequent recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][5] This ultimately blocks the execution of necroptotic cell death.[1][2] Notably, this compound specifically inhibits TNF-induced necroptosis without affecting TNF-induced apoptosis, highlighting its selectivity for the RIP3-mediated necroptosis pathway.[3][4]

Quantitative Data Presentation

The potency of this compound and related quinoline-based compounds has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the efficacy of the inhibitor.

| Compound | Target | IC₅₀ (nM) | Notes |

| This compound | RIP3 | 20.8 | A potent, ATP-competitive inhibitor of RIP3 kinase activity.[5][6][7] |

| HS-1308 | RIP3 | >1000 | A related compound with significantly lower potency.[5][8] |

| HS-1336 | RIP3 | >1000 | A related compound with significantly lower potency.[5][8] |

| HS-1338 | RIP3 | >1000 | A related compound with significantly lower potency.[5][8] |

| GSK'872 | RIP3 | - | Another well-characterized RIP3 inhibitor often used for comparison.[5] |

Signaling and Experimental Visualizations

To better understand the biological context and experimental procedures, the following diagrams illustrate the key pathways and workflows.

Caption: The RIP3-mediated necroptosis signaling pathway.

Caption: ATP-competitive inhibition mechanism of this compound.

Caption: Workflow for a cellular necroptosis inhibition assay.

Experimental Protocols

The following protocols are representative methodologies for characterizing the inhibitory activity of this compound on RIP3.

In Vitro RIP3 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the kinase activity of recombinant RIP3 by measuring the amount of ATP converted to ADP. It is used to determine the IC₅₀ value of an inhibitor.

Materials:

-

Recombinant human RIP3 protein

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase Assay Buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 2 mM DTT, 5 mM EGTA)[9]

-

ATP solution (50 µM in Kinase Assay Buffer)[9]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution series of this compound (e.g., from 100 µM down to 1 pM) in Kinase Assay Buffer. Include a DMSO-only control.

-

Enzyme Incubation: To the wells of a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO control.

-

Add 2.5 µL of recombinant RIP3 enzyme diluted in Kinase Assay Buffer.

-

Gently mix and incubate at room temperature for 15-20 minutes to allow for inhibitor binding.[9]

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the MBP substrate in Kinase Assay Buffer.[9]

-

Incubate the plate at room temperature for 2 hours.[9]

-

Reaction Termination & Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Cellular Assay for Necroptosis Inhibition in HT-29 Cells

This cell-based assay evaluates the ability of this compound to protect cells from induced necroptosis.

Materials:

-

HT-29 human colon cancer cells

-

Cell culture medium (e.g., McCoy's 5A) with 10% FBS

-

This compound

-

Human TNF-α

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (z-VAD-FMK)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HT-29 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 2 hours.[5][10]

-

Necroptosis Induction: Add a combination of TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) - collectively known as "TSZ" - to the wells to induce necroptosis.[5]

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[5]

-

Viability Measurement (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-induced control cells. Plot cell viability against this compound concentration to assess its protective effect.

Western Blot Analysis of RIP3 and MLKL Phosphorylation

This protocol is used to directly observe the inhibitory effect of this compound on the necroptosis signaling cascade within the cell.

Procedure:

-

Follow steps 1-3 of the cellular assay protocol described above, using 6-well plates for higher cell yields.

-

Incubation: Incubate the cells for a shorter period, typically 6-8 hours, which is sufficient to observe protein phosphorylation.[5][9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-RIP3 (Ser227), total RIP3, phospho-MLKL (Ser358), total MLKL, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Compare the levels of phosphorylated RIP3 and MLKL in this compound-treated samples to the TSZ-only treated control to confirm inhibition of the signaling pathway.[5][10]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of RIP3 kinase. Its ATP-competitive mechanism provides a direct means of blocking the catalytic activity essential for necroptosis.[3][5] The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive framework for researchers to utilize this compound as a tool to investigate the intricacies of necroptosis or as a lead compound in the development of therapeutics for inflammation-related diseases.[2][3] The robust inhibitory effect of this compound in both biochemical and cellular systems underscores its value in the ongoing exploration of programmed cell death pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | RIP kinase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HS-1371 in HT-29 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HS-1371, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in human colorectal adenocarcinoma HT-29 cell culture. This document outlines the mechanism of action of this compound, detailed protocols for cell culture and key experiments, and expected outcomes based on existing research.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a central player in the programmed cell death pathway known as necroptosis.[1][2][3] Necroptosis is a regulated form of necrosis that is implicated in various pathological conditions.[1][3] this compound acts by binding to the ATP-binding pocket of RIPK3 in an ATP-competitive manner, thereby preventing its autophosphorylation and the subsequent recruitment and phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][4][5][6] This action effectively blocks the formation of the necrosome, a key signaling complex in the necroptosis pathway, and protects cells from necroptotic death.[1] In HT-29 cells, this compound has been demonstrated to inhibit necroptosis induced by various stimuli.[1][5]

Data Summary

The following table summarizes the key quantitative data related to the use of this compound in HT-29 cells.

| Parameter | Value | Cell Line | Notes |

| This compound Effective Concentration | 5 µM | HT-29 | Completely inhibits RIPK3 phosphorylation and TNF-induced cell death.[4][5] |

| HT-29 Seeding Density (General Culture) | 3 x 10⁴ cells/cm² | HT-29 | Recommended for routine passaging.[7][8] |

| HT-29 Seeding Density (96-well plate for cytotoxicity assay) | 10,000 - 20,000 cells/well | HT-29 | Recommended for cytotoxicity assays like MTT or WST-1.[9] |

| HT-29 Doubling Time | ~24 hours | HT-29 | [7] |

Signaling Pathway of this compound Action

The diagram below illustrates the necroptosis signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits necroptosis by blocking RIPK3 autophosphorylation.

Experimental Protocols

HT-29 Cell Culture

This protocol outlines the standard procedure for maintaining and passaging HT-29 cells.

Materials:

-

HT-29 cells

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[7][10]

-

Fetal Bovine Serum (FBS), 10%[7]

-

L-glutamine, 2.5 mM[7]

-

Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

-

Phosphate Buffered Saline (PBS), sterile

-

Culture flasks (T-25, T-75)

-

Humidified incubator (37°C, 5% CO₂)[7]

Procedure:

-

Maintain HT-29 cells in a T-75 flask with growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.[7]

-

When cells reach 70-80% confluency, subculture them.[10]